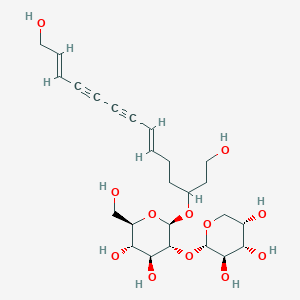

Coreoside B

Description

The exact mass of the compound (2S,3R,4S,5S)-2-(((2R,3R,4S,5S,6R)-2-(((6E,12E)-1,14-Dihydroxytetradeca-6,12-dien-8,10-diyn-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is 528.22067658 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[(2R,3R,4S,5S,6R)-2-[(6E,12E)-1,14-dihydroxytetradeca-6,12-dien-8,10-diyn-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O12/c26-12-9-7-5-3-1-2-4-6-8-10-16(11-13-27)35-25-23(21(32)20(31)18(14-28)36-25)37-24-22(33)19(30)17(29)15-34-24/h4,6-7,9,16-33H,8,10-15H2/b6-4+,9-7+/t16?,17-,18+,19-,20+,21-,22+,23+,24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUIHAHXAHDXGQ-PABXJNOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC(CCC=CC#CC#CC=CCO)CCO)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(CC/C=C/C#CC#C/C=C/CO)CCO)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Coreoside B: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreoside B is a polyacetylene glycoside, a class of natural products known for their diverse biological activities. This technical guide provides an in-depth overview of the natural source of this compound, a detailed protocol for its isolation and purification, a summary of its known biological activities, and a proposed signaling pathway based on the activities of related compounds. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

This compound has been isolated from the buds of Coreopsis tinctoria Nutt., a flowering plant belonging to the Asteraceae family. Coreopsis tinctoria, commonly known as plains coreopsis or dyer's coreopsis, is native to North America and is recognized in traditional medicine for various therapeutic properties. The plant is a rich source of various phytochemicals, including flavonoids, phenolic acids, and polyacetylenes, which contribute to its medicinal value.

Isolation and Purification of this compound

The following protocol for the isolation and purification of this compound is based on the methodology described by Guo et al. in Phytochemistry (2017).

Experimental Protocol: Extraction and Isolation

A detailed workflow for the extraction and isolation of this compound from Coreopsis tinctoria is presented below.

Detailed Methodologies

-

Extraction: The air-dried and powdered buds of Coreopsis tinctoria (1 kg) are extracted three times with 15 L of 95% ethanol at room temperature for 72 hours for each extraction.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract (approximately 85 g).

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Silica Gel Column Chromatography: The ethyl acetate fraction (15 g), which shows promising activity, is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of petroleum ether-acetone (from 10:1 to 1:1, v/v) to yield eight fractions (Fr. 1–8).

-

Sephadex LH-20 Chromatography: Fraction 5 (1.5 g) is further purified on a Sephadex LH-20 column using methanol as the eluent, resulting in four sub-fractions (Fr. 5.1–5.4).

-

Preparative High-Performance Liquid Chromatography (HPLC): Sub-fraction 5.2 (350 mg) is subjected to preparative HPLC with a mobile phase of methanol-water (65:35, v/v) at a flow rate of 3 mL/min to yield pure this compound (15 mg).

Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed by spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellowish oil |

| Molecular Formula | C₂₅H₃₆O₁₂ |

| Molecular Weight | 528.55 g/mol |

| Optical Rotation | [α]²⁰D -30.5 (c 0.1, MeOH) |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 3.65 | m | |

| 3 | 3.85 | m | |

| 4 | 1.60 | m | |

| 5 | 1.75 | m | |

| 6 | 5.60 | dt | 10.5, 7.5 |

| 7 | 6.15 | dd | 10.5, 2.0 |

| 12 | 6.30 | dt | 15.5, 6.5 |

| 13 | 5.80 | dd | 15.5, 2.0 |

| 14 | 4.20 | d | 6.5 |

| 1'-glc | 4.40 | d | 7.8 |

| 2'-glc | 3.20 | m | |

| 3'-glc | 3.35 | m | |

| 4'-glc | 3.30 | m | |

| 5'-glc | 3.25 | m | |

| 6'a-glc | 3.80 | dd | 12.0, 2.0 |

| 6'b-glc | 3.65 | dd | 12.0, 5.5 |

| 1''-ara | 4.50 | d | 7.5 |

| 2''-ara | 3.55 | m | |

| 3''-ara | 3.45 | m | |

| 4''-ara | 3.70 | m | |

| 5''a-ara | 3.90 | dd | 11.5, 2.5 |

| 5''b-ara | 3.60 | dd | 11.5, 5.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 61.5 | 1'-glc | 104.5 |

| 2 | 71.0 | 2'-glc | 84.0 |

| 3 | 78.0 | 3'-glc | 78.5 |

| 4 | 30.0 | 4'-glc | 71.5 |

| 5 | 26.0 | 5'-glc | 77.5 |

| 6 | 110.0 | 6'-glc | 62.5 |

| 7 | 145.0 | 1''-ara | 105.0 |

| 8 | 75.0 | 2''-ara | 72.0 |

| 9 | 80.0 | 3''-ara | 74.0 |

| 10 | 78.0 | 4''-ara | 69.0 |

| 11 | 85.0 | 5''-ara | 67.0 |

| 12 | 148.0 | ||

| 13 | 112.0 | ||

| 14 | 63.0 |

Table 4: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 551.2159 | 551.2153 |

Biological Activity

This compound has been evaluated for its antimicrobial properties. The results indicate that it exhibits weak activity against Staphylococcus aureus and Bacillus anthracis.

Table 5: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (μM) |

| Staphylococcus aureus | > 100 |

| Bacillus anthracis | > 100 |

While this compound itself shows modest antimicrobial effects, other polyacetylene glycosides isolated from Coreopsis tinctoria and related species have demonstrated a range of biological activities, including anti-inflammatory, anti-adipogenic, and cytotoxic effects. This suggests that further investigation into the pharmacological potential of this compound is warranted.

Proposed Signaling Pathway

The precise signaling pathway through which this compound exerts its biological effects has not yet been elucidated. However, based on studies of other polyacetylenes with anti-inflammatory properties, it is proposed that this compound may modulate inflammatory responses through the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory cytokines and enzymes.

This proposed mechanism suggests that this compound may inhibit the activation of key upstream kinases (like TAK1 and IKK) in both the MAPK and NF-κB pathways, leading to a downstream reduction in the transcription of pro-inflammatory genes.

Conclusion

This compound is a polyacetylene glycoside naturally occurring in Coreopsis tinctoria. This guide provides a detailed protocol for its isolation and purification, along with its physicochemical and spectroscopic characteristics. While its antimicrobial activity is weak, the known biological activities of related compounds suggest that this compound may possess other pharmacological properties worthy of further investigation. The proposed anti-inflammatory signaling pathway provides a framework for future mechanistic studies. This comprehensive technical overview serves as a valuable resource for scientists engaged in the exploration and development of novel therapeutic agents from natural sources.

Unraveling the Metabolic Blueprint of Coreoside B: A Technical Guide to its Biosynthesis in Coreopsis tinctoria

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Coreoside B, a C14-polyacetylene glycoside found in the medicinal plant Coreopsis tinctoria. While Coreopsis tinctoria is renowned for its rich diversity of flavonoids, this document clarifies that this compound originates from a distinct metabolic route: the polyacetylene biosynthesis pathway. This guide is intended to serve as a vital resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction: Beyond Flavonoids - The Polyacetylenes of Coreopsis tinctoria

Coreopsis tinctoria Nutt., commonly known as plains coreopsis, is a plant with a long history of use in traditional medicine.[1][2] Its therapeutic properties have been largely attributed to its abundance of flavonoids.[3] However, phytochemical investigations have revealed a fascinating array of other bioactive compounds, including a significant class of secondary metabolites known as polyacetylenes.[2][4] These compounds, characterized by the presence of multiple carbon-carbon triple bonds, exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[2][5]

This guide focuses specifically on this compound, a C14-polyacetylene glycoside that has been isolated from Coreopsis tinctoria.[1][2] The elucidation of its biosynthetic pathway is crucial for understanding its production in the plant and for harnessing its potential therapeutic applications.

The Biosynthetic Pathway of this compound: From Fatty Acid to Bioactive Glycoside

The biosynthesis of this compound is a multi-step process that begins with a common fatty acid precursor and involves a series of desaturation, chain-shortening, and glycosylation events. The proposed pathway, based on established knowledge of polyacetylene biosynthesis in the Asteraceae family, is outlined below.[6][7][8]

Diagram of the Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Coreopsis tinctoria.

2.1. The Genesis: From Oleic Acid to Crepenynic Acid

The journey to this compound begins with oleic acid, a common C18 monounsaturated fatty acid. The key steps in the initial phase are:

-

Desaturation of Oleic Acid: The enzyme Δ12-fatty acid desaturase (FAD2) introduces a second double bond into oleic acid, converting it to linoleic acid.[9][10]

-

Formation of the First Triple Bond: A specialized, divergent form of the FAD2 enzyme, known as a fatty acid acetylenase , then acts on linoleic acid to create the first triple bond, yielding crepenynic acid .[6][11] This is a critical branching point, diverting the fatty acid from primary metabolism into the specialized polyacetylene pathway.

2.2. Building the Backbone: Further Desaturation and Chain Shortening

Once crepenynic acid is formed, the carbon chain undergoes further modifications to create the C14 backbone of this compound:

-

Further Desaturation: A series of desaturase and acetylenase enzymes introduce additional double and triple bonds into the C18 chain, creating a variety of C18 polyacetylene intermediates.[7][8]

-

Oxidative Chain Shortening: The C18 polyacetylene precursors are then shortened, likely through an oxidative process, to produce C14 polyacetylene intermediates. This chain-shortening is a known mechanism in the biosynthesis of polyacetylenes in other members of the Asteraceae family.[7]

-

Functional Group Modifications: The resulting C14 backbone is further modified by enzymes such as hydroxylases to introduce the hydroxyl groups present in the final aglycone of this compound.

2.3. The Final Touch: Glycosylation

The last crucial step in the biosynthesis of this compound is the attachment of a sugar moiety to the C14 polyacetylene aglycone.

-

Glycosylation: A glycosyltransferase enzyme catalyzes the transfer of a glucose molecule from a sugar donor, such as UDP-glucose, to one of the hydroxyl groups of the aglycone. This glycosylation step is a common modification of polyacetylenes and is thought to enhance their stability and solubility.[1][12]

Quantitative Data on Polyacetylene Biosynthesis

While extensive quantitative data for the biosynthesis of this compound in Coreopsis tinctoria is not yet available, studies on related polyacetylenes in other plants provide some insights. For instance, in carrot, falcarindiol and falcarinol are the predominant polyacetylenes, with the highest concentrations found in the root periderm.[9][10]

Table 1: Polyacetylene Content in Carrot Tissues

| Tissue | Total Polyacetylene Content (μg/mg dry tissue) | Predominant Polyacetylenes |

| Taproot Periderm | 2.1 | Falcarindiol (83%) |

| Phloem | 0.41 | Falcarindiol (60%), Falcarinol (35%) |

| Xylem | 0.01 | Falcarintriol-8-acetate (53%) |

| Petiole | 0.16 | - |

| Leaf | 0.34 | - |

| Data from Busta et al. (2018) on carrot (Daucus carota).[9][10] |

This data highlights the tissue-specific accumulation of polyacetylenes and suggests that the biosynthesis of these compounds is tightly regulated. Further quantitative studies on Coreopsis tinctoria are needed to determine the concentrations of this compound and its precursors in different plant parts and developmental stages.

Experimental Protocols for Studying Polyacetylene Biosynthesis

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that can be adapted for this purpose.

4.1. Identification of Candidate Genes

A common approach to identify the genes involved in a biosynthetic pathway is through transcriptomics and bioinformatics.

Diagram of a Workflow for Gene Identification

Caption: A typical workflow for identifying candidate genes in a biosynthetic pathway.

Protocol for Co-expression Analysis:

-

Tissue Collection: Collect samples from different tissues of Coreopsis tinctoria (e.g., roots, leaves, flowers) at various developmental stages.

-

RNA Extraction and Sequencing: Extract total RNA from each tissue sample and perform RNA sequencing (RNA-Seq) to obtain transcriptomic data.

-

Metabolite Extraction and Analysis: Extract metabolites from parallel tissue samples and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify this compound and potential precursors.

-

Data Analysis: Perform a co-expression analysis to identify genes whose expression patterns correlate with the accumulation of this compound. This will generate a list of candidate genes for further study.

4.2. Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their function must be confirmed experimentally. Heterologous expression in a model organism is a powerful technique for this purpose.

Protocol for Heterologous Expression in Yeast:

-

Gene Cloning: Clone the full-length cDNA of the candidate gene (e.g., a FAD2-like acetylenase) into a yeast expression vector.

-

Yeast Transformation: Transform the expression vector into a suitable strain of Saccharomyces cerevisiae.

-

Substrate Feeding: Culture the transformed yeast and feed it with the putative substrate (e.g., linoleic acid for an acetylenase).

-

Metabolite Extraction and Analysis: Extract fatty acids from the yeast culture and analyze them by GC-MS to detect the formation of the expected product (e.g., crepenynic acid).[9]

-

Control Experiments: Perform control experiments with yeast transformed with an empty vector to ensure that the product is not endogenously produced.

4.3. Structural Elucidation of Intermediates and Final Products

The identification and structural confirmation of metabolites in the pathway are essential.

Protocol for Structural Elucidation:

-

Isolation: Isolate the compound of interest (e.g., this compound or a pathway intermediate) from Coreopsis tinctoria extracts using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Analysis: Elucidate the structure of the isolated compound using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To determine the connectivity of atoms and the stereochemistry of the molecule.

-

-

Comparison with Literature Data: Compare the obtained spectroscopic data with published data for known compounds to confirm their identity.[1][4]

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Coreopsis tinctoria. While the general framework is based on well-established principles of polyacetylene biosynthesis in the Asteraceae family, further research is needed to fully elucidate the specific enzymes and intermediates involved in this particular pathway.

Future research should focus on:

-

Identification and characterization of the specific desaturases, acetylenases, and chain-shortening enzymes responsible for the formation of the C14 aglycone of this compound.

-

Identification and characterization of the glycosyltransferase(s) that attach the sugar moiety to the aglycone.

-

Quantitative analysis of this compound and its precursors in different tissues and developmental stages of Coreopsis tinctoria to understand the regulation of the pathway.

-

Metabolic engineering of the pathway in heterologous hosts to enable sustainable production of this compound for potential pharmaceutical applications.

By building on the foundation laid out in this guide, researchers can accelerate the discovery and development of novel therapeutic agents from the rich chemical diversity of Coreopsis tinctoria.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. UPLC-quadrupole time-of-flight-tandem mass spectrometry combined with chemometrics and network pharmacology to differentiate Coreopsis tinctoria Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel polyacetylenes from Coreopsis tinctoria Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Adipogenic Polyacetylene Glycosides from the Florets of Safflower (Carthamus tinctorius) - PMC [pmc.ncbi.nlm.nih.gov]

Coreoside B: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreoside B is a naturally occurring polyacetylene glycoside isolated from the buds of Coreopsis tinctoria Nutt., a plant belonging to the Asteraceae family.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with its biological activities. The information is presented to support further research and potential applications in drug discovery and development. While this compound has demonstrated weak antimicrobial activity, its unique chemical structure warrants further investigation.[1]

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₆O₁₂ | [1] |

| Molecular Weight | 528.55 g/mol | [1] |

| CAS Number | 1580464-83-0 | [1] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

Solubility

| Solvent | Solubility | Source |

| DMSO | Soluble | - |

| Water | Not Reported | - |

| Ethanol | Not Reported | - |

| Methanol | Not Reported | - |

Spectroscopic Data

Detailed experimental spectral data for this compound is not publicly available. The structure was elucidated using extensive spectroscopic analysis, including NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS).[2]

| Technique | Expected Features |

| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to acetylenic bonds, protons of the glycosidic units, and protons of the aliphatic chain. |

| ¹³C-NMR | Resonances for acetylenic carbons, olefinic carbons, carbons of the glycosidic moieties, and aliphatic carbons. |

| HR-MS | A molecular ion peak consistent with the molecular formula C₂₅H₃₆O₁₂. |

| FT-IR | Absorption bands characteristic of hydroxyl (-OH) groups, carbon-carbon triple bonds (C≡C), carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds of the glycoside. |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly published. However, based on literature for the isolation of polyacetylene glycosides from Coreopsis tinctoria and general antimicrobial susceptibility testing, the following methodologies can be considered representative.

Isolation and Purification of Polyacetylene Glycosides from Coreopsis tinctoria

The following is a generalized protocol for the extraction and isolation of polyacetylene glycosides, including this compound, from Coreopsis tinctoria.

-

Extraction:

-

Air-dried and powdered buds of Coreopsis tinctoria are extracted with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

-

Chromatographic Purification:

-

The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like this compound.

-

Antimicrobial Activity Assay (Broth Microdilution Method)

The weak antimicrobial activity of this compound against Staphylococcus aureus and Bacillus anthracis was reported.[1] The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum:

-

Bacterial strains are cultured in a suitable broth medium overnight at 37°C.

-

The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Test Compound:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using broth medium.

-

-

Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

Biological Activity and Mechanism of Action

This compound has been reported to exhibit weak antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus anthracis.[1] The precise mechanism of action for this compound has not been elucidated. However, studies on other polyacetylene glycosides suggest potential mechanisms that may be relevant.

The antimicrobial activity of polyacetylenes is often attributed to their ability to disrupt the integrity of the bacterial cell membrane. This can lead to leakage of intracellular components and ultimately cell death. Some polyacetylene glycosides have also been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[2]

Putative Antimicrobial Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for polyacetylene glycosides against Gram-positive bacteria. This is a generalized pathway and has not been specifically confirmed for this compound.

Conclusion

This compound is a polyacetylene glycoside with a defined chemical structure but incompletely characterized physical properties and biological mechanisms. Its weak antimicrobial activity suggests that it may not be a primary candidate for antibiotic development but could serve as a scaffold for the synthesis of more potent analogues. Further research is required to fully elucidate its spectral characteristics, confirm its biological activities through standardized protocols, and investigate its mechanism of action at a molecular level. This guide provides a foundational summary for scientists and researchers interested in exploring the potential of this compound and other related natural products.

References

Coreoside B: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coreoside B, a polyacetylene glycoside isolated from Coreopsis tinctoria, has garnered interest for its potential biological activities. However, a comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its advancement as a therapeutic agent. This technical guide addresses the current landscape of knowledge regarding this compound's solubility and stability. A thorough review of existing literature reveals a significant scarcity of specific quantitative data for this compound. This document, therefore, aims to provide a foundational framework for researchers by summarizing the limited available information and presenting generalized experimental protocols and theoretical considerations based on its chemical class. The guide outlines standard methodologies for determining solubility in various media and for assessing stability under forced degradation conditions, in accordance with international guidelines. Furthermore, it provides templates for data presentation and visual workflows to aid in the design and execution of future studies aimed at elucidating the complete physicochemical profile of this compound.

Introduction to this compound

This compound is a member of the polyacetylene glycoside family of natural products, which are characterized by a long-chain polyacetylene aglycone attached to a sugar moiety. It is isolated from the buds of Coreopsis tinctoria Nutt., a plant used in traditional medicine. While some research has been conducted on the biological activities of extracts from this plant and related polyacetylene compounds, specific data on the physicochemical properties of this compound remain largely unpublished in the public domain.

This guide serves as a resource for researchers initiating studies on this compound by providing:

-

A summary of the currently available, albeit limited, data.

-

An overview of the expected solubility and stability profile based on its chemical structure.

-

Detailed, generalized experimental protocols for comprehensive solubility and stability assessment.

-

Templates for systematic data presentation.

-

Visual representations of experimental workflows and potential degradation pathways.

Solubility Profile of this compound

An understanding of a compound's solubility is fundamental for its formulation into a viable drug product. As a glycoside, the sugar moiety of this compound is expected to enhance its aqueous solubility compared to its aglycone. However, the long, hydrophobic polyacetylene chain will counteract this effect.

Available Solubility Data

A review of supplier safety data sheets and available literature has yielded limited quantitative solubility data for this compound.

| Solvent | Solubility | Source |

| DMSO | 10 mM | Supplier Data Sheet |

General Solubility Considerations for Polyacetylene Glycosides

Based on the general properties of glycosides and polyacetylenes, the following solubility characteristics can be anticipated for this compound:

-

Aqueous Solubility: Likely to be low to moderate. The glycosidic portion will contribute to water solubility, but the lipophilic polyacetylene tail will limit it. The solubility is expected to be pH-dependent if ionizable groups are present, although the structure of this compound does not suggest significant ionization within the physiological pH range.

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, in addition to DMSO. Solubility in non-polar solvents like hexane is likely to be poor.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, propylene glycol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Profile of this compound

The stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development. The polyacetylene backbone of this compound contains conjugated double and triple bonds, which are susceptible to degradation by light, heat, and oxidation.

Available Stability Data

Vendor information suggests that this compound is stable for at least 12 months when stored at -20°C. However, this information is not based on comprehensive stability studies under various stress conditions.

General Stability Considerations for Polyacetylene Glycosides

Polyacetylenes are known to be sensitive to several environmental factors:

-

Thermal Stability: The conjugated system may be prone to thermal degradation, leading to polymerization or other reactions.

-

Photostability: Exposure to UV or visible light can induce photochemical reactions, including isomerization and cyclization.

-

Oxidative Stability: The unsaturated bonds are susceptible to oxidation, which can lead to the formation of various degradation products.

-

pH Stability: While the glycosidic bond is generally stable at neutral pH, it can be susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., in methanol or acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C). Collect samples at various time points.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature or a slightly elevated temperature. Collect samples at various time points.

-

Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Collect samples at various time points.

-

Thermal Degradation: Heat a solid sample or a solution of this compound in an oven at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analyze all stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

Data Presentation

Systematic presentation of solubility and stability data is crucial for clear communication and interpretation.

Solubility Data Table

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mM) | Method |

| Water | 25 | Shake-Flask | |||

| Water | 37 | Shake-Flask | |||

| PBS | 25 | 7.4 | Shake-Flask | ||

| PBS | 37 | 7.4 | Shake-Flask | ||

| 0.1 N HCl | 25 | 1.2 | Shake-Flask | ||

| 0.1 N HCl | 37 | 1.2 | Shake-Flask | ||

| Methanol | 25 | N/A | Shake-Flask | ||

| Ethanol | 25 | N/A | Shake-Flask | ||

| Acetonitrile | 25 | N/A | Shake-Flask | ||

| Propylene Glycol | 25 | N/A | Shake-Flask |

Stability Data Table (Forced Degradation)

| Stress Condition | Time (hours) | % this compound Remaining | No. of Degradants | Major Degradant (RT/m/z) |

| 0.1 N HCl, 60°C | 0 | 100 | 0 | - |

| 2 | ||||

| 6 | ||||

| 24 | ||||

| 0.1 N NaOH, RT | 0 | 100 | 0 | - |

| 1 | ||||

| 4 | ||||

| 8 | ||||

| 3% H₂O₂, RT | 0 | 100 | 0 | - |

| 2 | ||||

| 6 | ||||

| 24 | ||||

| 80°C (Solid) | 24 | |||

| 72 | ||||

| Photostability (ICH Q1B) | - |

Conclusion

While this compound holds promise as a bioactive natural product, the current lack of comprehensive solubility and stability data presents a significant hurdle for its development. This technical guide provides a roadmap for researchers to systematically investigate these critical physicochemical properties. By following the outlined experimental protocols and data presentation formats, the scientific community can collectively build a robust dataset that will be invaluable for the formulation, analytical method development, and ultimately, the successful translation of this compound into a potential therapeutic agent. The general principles and methodologies described herein are also broadly applicable to the characterization of other novel polyacetylene glycosides.

In-depth Technical Guide: The Mechanism of Action of Coreoside B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the specific mechanism of action of Coreoside B is limited. This document summarizes the current publicly accessible data.

Introduction

This compound is a polyacetylene glycoside that has been isolated from the flowering buds of Coreopsis tinctoria Nutt.[1]. This plant has been a source of various bioactive compounds, and its extracts have been noted for several pharmacological activities[2]. While research has identified antibacterial properties of compounds from this plant, the detailed molecular mechanisms of action for many, including this compound, are not yet fully elucidated.

Antibacterial Activity of this compound

This compound has been reported to exhibit weak antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus anthracis[1].

Quantitative Data

Currently, there is no publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, specifically for this compound. However, a study on co-isolated polyacetylene glycosides from Coreopsis tinctoria provides context for what "weak" activity might entail. For a related compound, Coreoside E, the following MIC values were reported:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Coreoside E | Staphylococcus aureus | 27 ± 0.27 µM |

| Coreoside E | Bacillus anthracis | 18 ± 0.40 µM |

| Table 1: Minimum Inhibitory Concentrations (MICs) for Coreoside E. Data sourced from Guo et al., 2017.[1] |

The explicit designation of this compound's activity as "weak" in the same study suggests that its MIC values are likely higher than those observed for Coreoside E[1]. Further research is required to establish the precise MIC values for this compound against various bacterial strains.

Mechanism of Action

The precise molecular mechanism of action for this compound's antibacterial effects has not been detailed in the available scientific literature. The broader class of compounds to which this compound belongs, polyacetylene glycosides, is known for a range of biological activities, but a unified mechanism of antibacterial action has not been defined for this specific subclass from Coreopsis tinctoria.

Signaling Pathways

There is currently no information available in the public domain regarding any signaling pathways that are modulated by this compound.

Cellular Targets

The specific cellular targets of this compound within bacterial cells remain unknown. General antibacterial mechanisms of natural products can include, but are not limited to, disruption of the cell wall or membrane, inhibition of protein synthesis, or interference with nucleic acid replication. However, no studies have been published that investigate these potential mechanisms for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's mechanism of action are not available as no such studies have been published. However, a general methodology for determining the antibacterial activity of natural compounds, likely similar to what was used for the initial characterization of this compound and its analogues, can be outlined.

General Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates a generalized workflow for assessing the antibacterial properties of a purified natural compound like this compound.

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

4.1.1. Broth Microdilution Method (General Protocol)

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus or Bacillus anthracis) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound and no bacteria) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is a polyacetylene glycoside with weak antibacterial activity against S. aureus and B. anthracis. However, there is a significant gap in the understanding of its mechanism of action. To advance the potential of this compound in drug development, future research should focus on:

-

Determining the specific MIC values of this compound against a broader panel of pathogenic bacteria.

-

Investigating the primary cellular target(s) through techniques such as target-based screening, affinity chromatography, or transcriptomic/proteomic analysis of treated bacteria.

-

Elucidating the impact on key bacterial processes , including cell wall integrity, membrane potential, protein synthesis, and DNA replication.

-

Identifying any modulated signaling pathways within the bacteria upon exposure to this compound.

A comprehensive understanding of its mechanism of action is essential for any further development of this compound as a potential therapeutic agent.

References

In Vitro Antimicrobial Profile of Coreoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antimicrobial properties of Coreoside B, a novel natural product. Due to the limited availability of published data on this compound, this document outlines the standard experimental protocols and presents hypothetical data to serve as a framework for future research and development.

Introduction to Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is a critical first step in the evaluation of a new potential antimicrobial agent.[1] These tests are designed to determine the lowest concentration of a drug that can inhibit the growth of or kill a specific microorganism.[1][2] The primary methods employed for this purpose are dilution and diffusion techniques.[3][4] This guide will focus on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar well diffusion method to assess the zone of inhibition.

Quantitative Antimicrobial Data

The following tables summarize the hypothetical in vitro antimicrobial activity of this compound against a panel of common pathogenic bacteria and fungi. These values are representative of what would be expected from rigorous antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] It is a measure of the potency of an antimicrobial agent against a specific organism.[6]

| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | 16 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 32 |

| Enterococcus faecalis | ATCC 29212 | Positive | 64 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 8 |

| Escherichia coli | ATCC 25922 | Negative | 128 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | >256 |

| Klebsiella pneumoniae | ATCC 700603 | Negative | 128 |

| Candida albicans | ATCC 90028 | N/A (Fungus) | 64 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7] It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar.[7][8] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[7]

| Microorganism | Strain ID | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | Positive | 32 | 2 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 64 | 2 |

| Enterococcus faecalis | ATCC 29212 | Positive | >256 | >4 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 16 | 2 |

| Escherichia coli | ATCC 25922 | Negative | >256 | >2 |

| Klebsiella pneumoniae | ATCC 700603 | Negative | >256 | >2 |

Table 3: Zone of Inhibition for this compound (Agar Well Diffusion)

The agar well diffusion method provides a qualitative assessment of antimicrobial activity.[9] The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the tested compound.[4][10]

| Microorganism | Strain ID | Gram Stain | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | Positive | 18 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 15 |

| Enterococcus faecalis | ATCC 29212 | Positive | 10 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 22 |

| Escherichia coli | ATCC 25922 | Negative | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | 0 |

| Klebsiella pneumoniae | ATCC 700603 | Negative | 8 |

| Candida albicans | ATCC 90028 | N/A (Fungus) | 12 |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of antimicrobial susceptibility testing results.[11] The following sections describe the methodologies for the key experiments cited in this guide.

Broth Microdilution for MIC Determination

This method determines the MIC of a substance in a quantitative manner using a 96-well microtiter plate.[5]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates[12]

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]

-

Bacterial/fungal isolates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture (18-24 hours old) in sterile broth.[5] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

-

Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[12] Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells.[12] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10.[12] Discard the final 100 µL from column 10.

-

Controls: Column 11 serves as the growth control (inoculum without this compound), and column 12 serves as the sterility control (broth only).[12]

-

Inoculation: Inoculate all wells except the sterility control with 5 µL of the standardized inoculum.

-

Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[13]

-

Interpretation: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.[5]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to assess whether the compound is bacteriostatic or bactericidal.[8]

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

-

Spot-plate the aliquot onto an appropriate antibiotic-free agar medium.

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7][8]

Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.[9][10]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial/fungal isolates

-

Sterile cork borer (6-8 mm diameter)

-

This compound solution of known concentration

Procedure:

-

Inoculation: A standardized inoculum (0.5 McFarland) is uniformly spread over the surface of an MHA plate using a sterile swab.[11]

-

Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.[14]

-

Application of Test Substance: Add a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.[10] A negative control (solvent) and a positive control (standard antibiotic) should also be included.[15]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[15]

-

Measurement: Measure the diameter of the zone of complete inhibition in millimeters (mm).[15]

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Caption: Workflow for in vitro antimicrobial testing of this compound.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 2. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apec.org [apec.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. idexx.com [idexx.com]

- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. botanyjournals.com [botanyjournals.com]

- 11. akjournals.com [akjournals.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. goldbio.com [goldbio.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hereditybio.in [hereditybio.in]

Potential Therapeutic Targets of Coreoside B: An In-depth Technical Guide

An Introduction to Coreoside B and its Therapeutic Potential

This compound is a polyacetylene glycoside that has been isolated from Coreopsis tinctoria Nutt., a plant known in traditional medicine for its anti-inflammatory and other health-promoting properties. While research specifically targeting this compound is in its nascent stages, preliminary studies have indicated its potential as a bioactive compound. This guide aims to provide a comprehensive overview of the known and potential therapeutic targets of this compound, drawing on data from closely related compounds and its broader chemical class to illuminate its possible mechanisms of action for researchers, scientists, and drug development professionals.

Known Biological Activity of this compound

Currently, the most directly attributed biological activity of this compound is its weak antimicrobial effect .[1][2] It has been shown to exhibit some inhibitory activity against the bacteria Staphylococcus aureus and Bacillus anthracis. However, quantitative data to establish the precise potency, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), are not yet extensively documented in publicly available literature.

Potential Therapeutic Targets Based on Related Compounds

Given the limited specific data on this compound, a deeper understanding of its potential can be gleaned from the activities of other compounds isolated from Coreopsis tinctoria and structurally related molecules.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

Other polyacetylene glycosides isolated from Coreopsis tinctoria, namely Coreosides A, C, and D, have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Inhibition of COX-2 is a well-established therapeutic strategy for inflammatory disorders.

| Compound | Target | Assay System | Concentration Tested | IC50 Value (µmol/L) | Reference |

| Coreoside A-D | COX-2 | In vitro enzyme inhibition assay | 1 x 10⁻⁶ mol/L | 0.22 - 8.8 x 10⁻² | [3] |

Modulation of Inflammatory Signaling Pathways

Due to the close nomenclature and the frequent co-occurrence of different classes of glycosides in medicinal plants, it is valuable to consider the well-documented activities of Cornuside , an iridoid glycoside. Cornuside has been extensively studied for its potent anti-inflammatory and neuroprotective effects, which are mediated through the modulation of key signaling pathways. These pathways represent plausible targets for other glycosidic compounds like this compound.

Cornuside has been shown to exert its anti-inflammatory effects by targeting:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway : Cornuside can suppress the activation of NF-κB, a master regulator of inflammatory responses.[4][5][6] It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.[5]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway : Cornuside has been observed to reduce the phosphorylation of key MAPK proteins, including extracellular-signal-related kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK1/2).[1][2][5] The MAPK pathway is crucial for transducing extracellular signals to cellular responses, including inflammation.

-

AKT/Nrf2 Signaling Pathway : In the context of neuroinflammation and oxidative stress, Cornuside has been found to activate the AKT/Nrf2 pathway.[7][8] This leads to the upregulation of antioxidant enzymes and a reduction in neuroinflammation, suggesting a role in neuroprotection.

The following diagrams illustrate the signaling pathways modulated by Cornuside, which are potential therapeutic targets for this compound.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Workflow Diagram:

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

-

Preparation of Bacterial Inoculum: Culture the test bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

COX-2 Inhibition Assay (In Vitro)

This protocol outlines a method to assess the direct inhibitory effect of this compound on COX-2 enzyme activity.

Protocol:

-

Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection kit to measure prostaglandin E2 (PGE2) production.

-

Assay Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) in an appropriate buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in the NF-κB, MAPK, and AKT/Nrf2 signaling pathways.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies) and treat them with a stimulant (e.g., LPS) in the presence or absence of various concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, Nrf2, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a natural product with preliminary evidence of antimicrobial activity. While direct research on its therapeutic targets is limited, the well-documented anti-inflammatory and neuroprotective activities of related compounds from Coreopsis tinctoria and other medicinal plants suggest that this compound may hold significant therapeutic potential. The inhibition of COX-2 and the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB, MAPK, and AKT/Nrf2, are promising areas for future investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the mechanisms of action of this compound and evaluate its potential as a lead compound for the development of novel therapeutics. Further studies are warranted to isolate and characterize the bioactivities of this compound and to validate its effects in preclinical models of inflammation, infectious diseases, and neurodegenerative disorders.

References

- 1. Cornuside Ameliorates Diabetic Nephropathy Possibly by Regulating Angiogenesis and MAPK Signaling [jstage.jst.go.jp]

- 2. Cornuside inhibits mast cell-mediated allergic response by down-regulating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coreosides A-D, C14-polyacetylene glycosides from the capitula of Coreopsis tinctoria and its anti-inflammatory activity against COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Cornuside suppresses lipopolysaccharide-induced inflammatory mediators by inhibiting nuclear factor-kappa B activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cornuside Suppresses Lipopolysaccharide-Induced Inflammatory Mediators by Inhibiting Nuclear Factor-Kappa B Activation in RAW 264.7 Macrophages [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. Cornuside Is a Potential Agent against Alzheimer’s Disease via Orchestration of Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Coreoside B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreoside B is a polyacetylene glycoside that has been identified and isolated from the buds of Coreopsis tinctoria Nutt., a plant belonging to the Asteraceae family. This document provides a comprehensive summary of the available scientific information regarding the discovery, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Source

This compound was first reported as a known compound isolated from the buds of Coreopsis tinctoria Nutt. in a 2017 study published in the journal Phytochemistry.[1] In this study, this compound was isolated alongside two novel polyacetylene glycosides, named coreoside E and coreoside F. Coreopsis tinctoria, commonly known as plains coreopsis, is an annual forb native to North America and is also widely cultivated in China.

Physicochemical Properties

While detailed physicochemical data from the primary literature is limited, commercial suppliers provide the following information for this compound:

| Property | Value |

| Molecular Formula | C₂₅H₃₆O₁₂ |

| Molecular Weight | 528.55 g/mol |

| CAS Number | 1580464-83-0 |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structure elucidation of this compound are not publicly available in the reviewed literature. The primary research article is not accessible in its entirety. However, based on standard practices for the isolation and characterization of natural products, the following methodologies were likely employed.

General Isolation Procedure (Hypothetical)

A general workflow for the isolation of compounds like this compound from plant material is depicted below. This is a representative workflow and does not reflect the specific, published protocol for this compound.

Caption: A representative workflow for the isolation of natural products from plant material.

Structure Elucidation Techniques (General)

The structure of this compound was likely determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been used to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

This compound has been reported to exhibit weak antimicrobial activity.

Antimicrobial Activity

The initial study on this compound reported that it showed weak antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus anthracis.[1]

| Microorganism | Activity | MIC Value |

| Staphylococcus aureus | Weak | Not Reported |

| Bacillus anthracis | Weak | Not Reported |

Note: The minimum inhibitory concentration (MIC) values for this compound were not specified in the available literature. The same study reported MIC values for a related compound, coreoside E, which were 27 ± 0.27 µM against S. aureus and 18 ± 0.40 µM against B. anthracis.[1]

Mechanism of Action and Signaling Pathways

There is currently no information available in the scientific literature regarding the mechanism of action of this compound or any signaling pathways that it may modulate.

Synthesis

Information regarding the chemical synthesis of this compound could not be found in the reviewed literature.

Conclusion

This compound is a polyacetylene glycoside isolated from Coreopsis tinctoria Nutt. with reported weak antimicrobial activity against S. aureus and B. anthracis. A significant gap in the publicly available information exists, particularly concerning the detailed experimental protocols for its isolation and structure elucidation, precise quantitative data on its biological activity, and its mechanism of action. Further research is warranted to fully characterize this natural product and to explore its potential for therapeutic applications. The in-depth technical data required for a comprehensive evaluation by researchers and drug development professionals is largely absent from the public domain at this time.

References

Coreoside B: A Technical Overview for Researchers

Abstract

Coreoside B is a polyacetylene glycoside isolated from the buds of Coreopsis tinctoria Nutt. This technical document provides a concise summary of its known properties, including its chemical identifiers, and biological activity. While specific quantitative data on its bioactivity is limited in publicly available literature, this guide consolidates the existing information to support further research and drug development endeavors. This document also outlines a general experimental protocol for the isolation and antimicrobial evaluation of polyacetylene glycosides from Coreopsis tinctoria and explores potential signaling pathways associated with the plant's extracts that may warrant investigation for this compound.

Chemical and Physical Properties

This compound has been identified and characterized with the following properties. A summary of this information is presented in Table 1.

| Property | Value | Citation |

| CAS Number | 1580464-83-0 | [1][2][3] |

| Molecular Formula | C25H36O12 | [1][2][3] |

| Molecular Weight | 528.55 g/mol | [2][3] |

Table 1: Chemical Identifiers and Physical Properties of this compound

Biological Activity

Antimicrobial Activity

This compound has been reported to exhibit weak antimicrobial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus anthracis.[2] In the primary study identifying this activity, the effect was described qualitatively as "weak," and specific minimum inhibitory concentration (MIC) values were not provided for this compound.[2] For context, a related polyacetylene glycoside isolated from the same plant, Coreoside E, demonstrated significant antimicrobial activity with MIC values of 27 ± 0.27 µM against Staphylococcus aureus and 18 ± 0.40 µM against Bacillus anthracis.[2]

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of this compound is not available in the cited literature, a general methodology for the isolation of polyacetylene glycosides from Coreopsis tinctoria can be inferred. Similarly, a standard protocol for assessing antimicrobial activity is provided below.

General Isolation of Polyacetylene Glycosides from Coreopsis tinctoria

The following is a generalized workflow for the isolation of compounds like this compound from Coreopsis tinctoria.

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: The dried and powdered buds of Coreopsis tinctoria Nutt. are extracted with a solvent such as 95% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography, for example, over a silica gel column, eluting with a gradient of solvents to separate the components into different fractions.

-

Purification: Fractions are monitored for the presence of the desired compounds. Those containing polyacetylene glycosides are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A standard broth microdilution protocol is outlined below.

References

- 1. Polyacetylene Glycosides: Isolation, Biological Activities and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Coreoside B from Coreopsis tinctoria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsis tinctoria, commonly known as plains coreopsis or snow chrysanthemum, is a plant rich in bioactive secondary metabolites. Among these are polyacetylene glycosides, a class of compounds that have garnered interest for their potential pharmacological activities. Coreoside B, a known polyacetylene glycoside, has been successfully isolated from the buds of Coreopsis tinctoria.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, synthesized from established methodologies for separating similar compounds from this plant. The protocols outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the expected yields and purity at various stages of the isolation process. These values are representative and may vary depending on the quality of the plant material and the precision of the experimental execution.

Table 1: Summary of Extraction and Fractionation Yields

| Step | Starting Material | Yield (g) | Yield (%) |

| Extraction | Dried Coreopsis tinctoria buds (1 kg) | 150 | 15.0 |

| Ethyl Acetate Fraction | Crude Extract (150 g) | 30 | 20.0 |

| n-Butanol Fraction | Crude Extract (150 g) | 45 | 30.0 |

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

| Chromatographic Step | Input Fraction (g) | Target Fraction(s) | Elution Solvents | Yield of Target Fraction (g) | Purity of this compound (estimated by HPLC) |

| Silica Gel Column Chromatography | Ethyl Acetate Fraction (30 g) | Fr. 1 - Fr. 5 | Hexane-Ethyl Acetate Gradient | Fr. 3 (5 g) | ~20% |

| ODS Medium Pressure Liquid Chromatography (MPLC) | Fr. 3 (5 g) | SFr. 1 - SFr. 4 | Methanol-Water Gradient | SFr. 2 (1 g) | ~60% |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | SFr. 2 (1 g) | This compound | Acetonitrile-Water | 20 mg | >98% |

Experimental Protocols

Plant Material and Extraction

The buds of Coreopsis tinctoria are the primary source material for the isolation of this compound.

-

1.1. Plant Material Preparation: Air-dry the freshly collected buds of Coreopsis tinctoria in a well-ventilated area away from direct sunlight. Once completely dried, grind the buds into a coarse powder.

-

1.2. Extraction:

-

Macerate 1 kg of the dried powder in 10 L of 95% ethanol at room temperature for 24 hours.

-

Filter the mixture and collect the ethanol extract.

-

Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

-

Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

-

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

2.1. Solvent Partitioning:

-

Suspend the crude extract (approximately 150 g) in 1 L of deionized water.

-

Transfer the suspension to a separatory funnel and extract successively with an equal volume of hexane, ethyl acetate, and n-butanol.

-

Perform each solvent extraction three times to ensure complete partitioning.

-

Collect each solvent layer and concentrate them to dryness under reduced pressure. The ethyl acetate and n-butanol fractions are typically enriched in glycosides. This compound is expected to be primarily in the ethyl acetate fraction.

-

Chromatographic Purification

A multi-step chromatographic procedure is employed for the isolation of this compound from the ethyl acetate fraction.

-

3.1. Silica Gel Column Chromatography:

-

Column Packing: Prepare a silica gel column (e.g., 10 cm diameter, 60 cm length) using a slurry of silica gel (200-300 mesh) in hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction (30 g) onto a small amount of silica gel and load it carefully onto the top of the prepared column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of 250 mL and monitor the composition of each fraction by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. The fractions containing this compound are typically eluted with a mid-polarity mixture of hexane and ethyl acetate.

-

-

3.2. Octadecylsilyl (ODS) Medium Pressure Liquid Chromatography (MPLC):

-

Column Preparation: Use a pre-packed ODS MPLC column and equilibrate it with the initial mobile phase (e.g., 20% methanol in water).

-

Sample Injection: Dissolve the dried target fraction from the silica gel chromatography (e.g., Fr. 3, 5 g) in a small volume of the initial mobile phase and inject it into the MPLC system.

-

Gradient Elution: Elute with a linear gradient of increasing methanol concentration in water (e.g., from 20% to 100% methanol).

-

Fraction Collection and Analysis: Collect fractions based on the UV chromatogram and analyze them by HPLC to identify those containing this compound.

-

-

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column and Mobile Phase: Use a C18 reversed-phase preparative HPLC column (e.g., 20 mm x 250 mm, 5 µm). The mobile phase will typically be a mixture of acetonitrile and water, run in an isocratic or gradient mode, to achieve optimal separation.

-

Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and retention time for this compound.

-

Purification: Dissolve the enriched fraction from MPLC (e.g., SFr. 2, 1 g) in the mobile phase, filter it through a 0.45 µm filter, and inject it into the preparative HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

-